1-Boc-4-iodo-1H-imidazole
Overview
Description
1-Boc-4-iodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an iodine atom at the fourth position of the imidazole ring
Scientific Research Applications
1-Boc-4-iodo-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the human body.
Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is employed in the development of functional materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “1-Boc-4-iodo-1H-imidazole” or “tert-butyl 4-iodo-1H-imidazole-1-carboxylate” is the perovskite films used in solar cells . The compound is introduced into a perovskite precursor to prevent defect formation in the final films .
Mode of Action
The compound, being a small organic molecule, interacts with its target by participating in the growth of perovskite crystals .
Biochemical Pathways
The compound affects the pathway involved in the formation of perovskite films. By participating in the growth of perovskite crystals, it helps reduce pin-holes and suppress the generation of defects in the films .
Result of Action
The introduction of the compound into a perovskite precursor leads to a significant elevation in the open-circuit voltage of perovskite solar cells, from 1.085 V to 1.209 V . This results in an increase in the device efficiency by 20%, from 17.87% to 21.68% .
Preparation Methods
The synthesis of 1-Boc-4-iodo-1H-imidazole typically involves the iodination of a Boc-protected imidazole. One common method includes the reaction of 1-Boc-imidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the fourth position of the imidazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Boc-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield a 4-substituted imidazole derivative.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom, yielding the corresponding Boc-protected imidazole.
Coupling Reactions: The iodine atom serves as a good leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
1-Boc-4-iodo-1H-imidazole can be compared with other Boc-protected imidazole derivatives, such as 1-Boc-2-iodo-1H-imidazole and 1-Boc-5-iodo-1H-imidazole. These compounds share similar reactivity patterns but differ in the position of the iodine atom on the imidazole ring. The unique position of the iodine atom in this compound allows for selective functionalization at the fourth position, which can be advantageous in certain synthetic applications.
Other similar compounds include:
1-Boc-2-iodo-1H-imidazole: Iodine at the second position.
1-Boc-5-iodo-1H-imidazole: Iodine at the fifth position.
1-Boc-4-bromo-1H-imidazole: Bromine instead of iodine at the fourth position.
Each of these compounds offers unique reactivity and selectivity, making them valuable tools in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-iodoimidazole-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-4-6(9)10-5-11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJHCRLXRVGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224467 | |
Record name | 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840481-77-8 | |
Record name | 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840481-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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